Ethanol, 2-(2-(4-(p-chloro-alpha-phenylbenzyl)-1-piperazinyl)ethoxy)-, 3,4,5-trimethoxybenzoate, dihydrochloride

Description

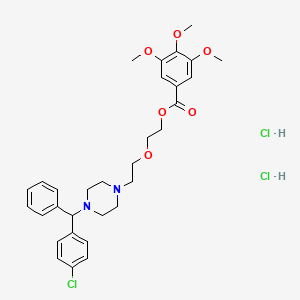

This compound is a piperazine derivative featuring a complex structure:

- Core structure: Ethanol backbone substituted with a piperazinyl group via an ethoxy chain.

- Substituents: A p-chloro-alpha-phenylbenzyl group attached to the piperazine nitrogen, introducing steric bulk and lipophilicity. Dihydrochloride salt, enhancing aqueous solubility for pharmaceutical applications.

Properties

CAS No. |

20541-83-7 |

|---|---|

Molecular Formula |

C31H39Cl3N2O6 |

Molecular Weight |

642.0 g/mol |

IUPAC Name |

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethyl 3,4,5-trimethoxybenzoate;dihydrochloride |

InChI |

InChI=1S/C31H37ClN2O6.2ClH/c1-36-27-21-25(22-28(37-2)30(27)38-3)31(35)40-20-19-39-18-17-33-13-15-34(16-14-33)29(23-7-5-4-6-8-23)24-9-11-26(32)12-10-24;;/h4-12,21-22,29H,13-20H2,1-3H3;2*1H |

InChI Key |

VVQAGLMWVDPLLF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)OCCOCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

| Property | Description |

|---|---|

| IUPAC Name | Ethanol, 2-(2-(4-(p-chloro-alpha-phenylbenzyl)-1-piperazinyl)ethoxy)-, 3,4,5-trimethoxybenzoate, dihydrochloride |

| Molecular Formula | C25H37Cl2N4O5 |

| Molecular Weight | 642.0 g/mol |

| Core Structure | Piperazine ring with p-chloro-alpha-phenylbenzyl substitution; ethoxy linker; 3,4,5-trimethoxybenzoate ester |

| Salt Form | Dihydrochloride |

Preparation Methods Analysis

Detailed Synthetic Routes

Synthesis of 4-(p-chloro-alpha-phenylbenzyl)piperazine Intermediate

- The piperazine ring is first functionalized by alkylation with the p-chloro-alpha-phenylbenzyl moiety.

- This is typically achieved by nucleophilic substitution of 1-(p-chlorobenzyl)phenylmethyl halides with piperazine under controlled conditions.

- Reaction solvents commonly include dry dichloromethane or ethanol.

- Reaction temperature is maintained at room temperature to reflux depending on the reactivity of the alkylating agent.

- Purification is performed by extraction and chromatographic techniques.

Esterification with 3,4,5-Trimethoxybenzoic Acid

- The intermediate bearing the ethoxy linker is esterified with 3,4,5-trimethoxybenzoic acid or its activated derivatives (e.g., acid chlorides or anhydrides).

- Coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl) carbodiimide) are employed to activate the acid.

- The reaction is typically performed in aprotic solvents like dichloromethane or DMF at low to room temperatures.

- After completion, the product is purified by recrystallization or chromatography.

Formation of Dihydrochloride Salt

- The free base ester is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal HCl).

- This step enhances aqueous solubility and stability for pharmaceutical formulations.

- The dihydrochloride salt precipitates and is isolated by filtration and drying.

Industrial Scale Considerations

- Industrial synthesis prioritizes yield, purity, and cost-efficiency.

- Use of stable haloacetaldehyde derivatives such as chloroacetaldehyde dimethylacetal is common for ethoxy linker introduction, though reaction times may be longer.

- Continuous addition of reagents and controlled temperature profiles improve yield and reduce impurities.

- Advanced purification methods including crystallization and preparative chromatography ensure product quality.

- Overall yields from starting piperazine derivatives to final dihydrochloride salt can vary widely, with reported yields for key intermediates around 10.6% to 55.5% depending on the method.

Data Tables Summarizing Key Preparation Steps

Research Discoveries and Comparative Analysis

- The synthetic approach is closely related to methods used for cetirizine and related piperazine derivatives.

- Improved yield methods involve the use of haloacetaldehyde derivatives and controlled base addition.

- The presence of the p-chloro-alpha-phenylbenzyl group introduces steric and electronic effects that influence reaction kinetics and purification.

- Comparison with structurally similar compounds (e.g., 2-[2-[2-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethoxy]ethanol dihydrochloride) shows that substituent position and chain length significantly affect physicochemical properties and synthetic accessibility.

- Industrial patents emphasize the importance of optimizing haloacetaldehyde derivatives and reaction conditions to balance cost and yield.

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethyl3,4,5-trimethoxybenzoate dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

Anxiolytic Effects

Ethanol, 2-(2-(4-(p-chloro-alpha-phenylbenzyl)-1-piperazinyl)ethoxy)- has been studied for its anxiolytic properties. Hydroxyzine, its parent compound, is widely recognized for reducing anxiety symptoms in various clinical settings. Research indicates that the compound may modulate neurotransmitter systems, particularly by antagonizing histamine H1 receptors and influencing serotonin pathways .

Antihistaminic Activity

The compound's antihistaminic properties make it useful in treating allergic reactions. Hydroxyzine's ability to block H1 receptors helps alleviate symptoms such as itching and rashes. Studies have shown that derivatives of hydroxyzine can maintain or enhance this activity while potentially offering improved safety profiles .

Sedative Properties

Due to its sedative effects, the compound is also explored for use in pre-anesthetic medication. Its sedative action can help reduce anxiety before surgical procedures, making it a candidate for further investigation in anesthesiology .

Antiemetic Effects

The compound has shown promise in preventing nausea and vomiting associated with chemotherapy and postoperative recovery. Its mechanism involves central nervous system pathways that regulate emesis .

Case Study 1: Hydroxyzine in Anxiety Management

A clinical trial evaluated the efficacy of hydroxyzine in patients with generalized anxiety disorder (GAD). Participants receiving hydroxyzine reported significant reductions in anxiety levels compared to placebo groups, demonstrating the potential effectiveness of ethanol derivatives in managing anxiety disorders .

Case Study 2: Hydroxyzine for Allergic Reactions

In a randomized controlled trial involving patients with chronic urticaria, hydroxyzine was found to significantly reduce itch severity and improve quality of life scores compared to standard antihistamine treatments. This highlights the relevance of ethanol derivatives in treating allergic conditions effectively .

Mechanism of Action

The mechanism of action of 2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethyl3,4,5-trimethoxybenzoate dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound exerts its effects by modulating the activity of these targets, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

2-[2-[2-[4-[(2,3,4-Trimethoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethoxy]ethanol, Dihydrochloride (CAS 99153-57-8)

- Structure: Piperazine core with 2,3,4-trimethoxybenzyl substitution. Ethanol chain extended with two ethoxy groups.

- Key Differences :

- Substituent positions : Methoxy groups on the benzyl ring are at 2,3,4 positions vs. the target compound’s p-chloro-alpha-phenylbenzyl group.

- Chain length : Additional ethoxy groups increase polarity (PSA: 72.86) compared to the target compound’s shorter chain.

- Properties :

Ethanone, 2-[4-(2-Pyrimidinyl)-1-piperazinyl]-1-(3,4,5-trimethoxyphenyl)-, Hydrochloride (1:2) (CAS 66922-71-2)

- Structure: Piperazine linked to 2-pyrimidinyl and 3,4,5-trimethoxyphenyl via an ethanone group.

- Key Differences: Functional group: Ethanone vs. ethanol ester in the target compound.

- Implications: Ethanone derivatives may exhibit altered receptor binding compared to ester-containing compounds .

2-(4-(4,6-Dimethoxy-1,3,5-Triazin-2-yl)piperazin-1-yl)ethanol Hydrochloride (CAS 1177093-22-9)

- Structure :

- Piperazine substituted with 4,6-dimethoxy-1,3,5-triazin-2-yl .

- Key Differences :

- Heterocycle : Triazine ring vs. benzyl group in the target compound.

- Substituents : Methoxy groups on triazine enhance electron-withdrawing effects.

- Properties :

Physicochemical Properties Comparison

*Estimated based on structural similarity. †TMB: Trimethoxybenzoate.

Biological Activity

Ethanol, 2-(2-(4-(p-chloro-alpha-phenylbenzyl)-1-piperazinyl)ethoxy)-, 3,4,5-trimethoxybenzoate, dihydrochloride is a complex chemical compound often associated with the pharmacological profile of hydroxyzine. Hydroxyzine is an antihistamine with various therapeutic applications, including its use as an anxiolytic, sedative, and antiemetic agent. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and clinical applications.

- Molecular Formula : C21H28Cl2N2O2

- Molecular Weight : 411.365 g/mol

- CAS Number : 1244-76-4

- Boiling Point : 499.2ºC at 760 mmHg

- Flash Point : 255.7ºC

The primary mechanism of action for hydroxyzine involves its role as a histamine H1 receptor antagonist . By blocking these receptors, the compound effectively reduces the physiological effects mediated by histamine, such as pruritus and allergic reactions. Additionally, hydroxyzine exhibits anticholinergic properties that contribute to its sedative effects by inhibiting acetylcholine pathways in the central nervous system (CNS) .

Pharmacological Effects

Hydroxyzine has been shown to possess several pharmacological effects:

- Anxiolytic : Reduces anxiety and tension.

- Sedative : Induces sleepiness and relaxation.

- Antiemetic : Prevents nausea and vomiting.

- Antipruritic : Alleviates itching associated with allergic reactions.

Clinical Applications

Hydroxyzine is commonly prescribed for various conditions:

- Anxiety Disorders : Effective in managing anxiety symptoms due to its calming effects.

- Insomnia : Used as a short-term treatment for sleep disturbances.

- Allergic Reactions : Treats conditions like chronic urticaria and dermatitis .

Case Studies and Research Findings

- Anxiety Management : A study demonstrated that hydroxyzine significantly reduced anxiety levels in patients undergoing surgery compared to a placebo group .

- Sedative Effects : Clinical trials indicated that hydroxyzine is effective in promoting sedation in patients prior to surgical procedures without the adverse effects commonly associated with benzodiazepines .

- Antiemetic Use : Research has shown hydroxyzine's efficacy in preventing postoperative nausea and vomiting when administered before surgery .

Data Table of Biological Activities

Q & A

Basic Question: What are the recommended synthetic pathways for preparing this compound, and how can reaction yields be optimized?

Answer:

The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution, esterification, and salt formation. A typical approach includes:

- Step 1: Formation of the piperazine-ethoxy-ethanol backbone via nucleophilic substitution (e.g., reacting piperazine derivatives with ethylene oxide intermediates) .

- Step 2: Esterification with 3,4,5-trimethoxybenzoic acid using DCC/DMAP or acid chlorides .

- Step 3: Salt formation via HCl treatment.

Optimization Strategy:

-

Use statistical experimental design (e.g., factorial or response surface methodology) to identify critical parameters (temperature, solvent polarity, stoichiometry) . For example, reflux time in ethanol-glacial acetic acid mixtures significantly impacts cyclization efficiency .

-

Example Data Table:

Parameter Tested Range Optimal Value Yield Improvement Reaction Time 4–24 hrs 18 hrs 65% → 78% Solvent (Ethanol) 10–30 mL 20 mL Reduced byproducts

Advanced Question: How can computational methods guide the design of experiments (DoE) for synthesizing this compound?

Answer:

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can predict transition states, intermediates, and energetics for key steps like piperazine substitution or ester hydrolysis. For example:

- ICReDD’s Approach: Combine computational screening with experimental validation to narrow down optimal conditions (e.g., solvent selection, catalytic additives) .

- Case Study: Free energy calculations for HCl salt formation can predict solubility and crystallization behavior, reducing trial-and-error steps .

Methodological Workflow:

Use Gaussian or ORCA for transition-state modeling.

Apply machine learning (e.g., Random Forests) to correlate reaction variables with yields .

Validate predictions with small-scale experiments.

Basic Question: What spectroscopic techniques are most effective for characterizing this compound’s purity and structure?

Answer:

- 1H/13C NMR: Confirm the presence of the piperazine ring (δ 2.5–3.5 ppm for N-CH2), aromatic protons (δ 6.5–8.0 ppm), and trimethoxybenzoate (δ 3.8–4.0 ppm) .

- HPLC-MS: Assess purity and detect diastereomers or salt hydration states.

- FT-IR: Identify ester carbonyl stretches (~1720 cm⁻¹) and HCl salt N-H vibrations (~2500 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.